3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-3-12-26-19-22-21-18(24(19)15-9-5-4-8-14(15)2)13-23-16-10-6-7-11-17(16)27-20(23)25/h1,4-11H,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBMBHNGXRPPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC#C)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactions. The key steps include the formation of the triazole ring, the introduction of the alkyne group, and the final coupling with the benzothiazole moiety. Common reagents used in these reactions include hydrazine derivatives, alkynes, and thiol compounds. The reaction conditions often require the use of catalysts such as copper(I) iodide and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the alkyne group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of triazole and benzothiazole have been explored for their ability to inhibit cancer cell proliferation. The specific compound has been evaluated for its potential as a 5-lipoxygenase inhibitor , which is significant in the context of inflammatory diseases and cancer therapy .
Mechanism of Action
The proposed mechanism involves the compound's ability to interact with enzymes involved in inflammatory pathways. In silico studies using molecular docking techniques have suggested that this compound can effectively bind to the active sites of target enzymes, potentially leading to decreased inflammatory responses and tumor growth .
Agricultural Applications
Fungicidal Properties
Compounds containing triazole rings are well-known for their fungicidal properties. The structure of 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one suggests it may also possess fungicidal activity. Preliminary tests on related compounds have shown effectiveness against various fungal pathogens in crops, which could be beneficial for agricultural applications .
Case Study 1: Inhibition of Lipoxygenase
A study conducted on similar triazole derivatives demonstrated significant inhibition of lipoxygenase enzymes in vitro. The results indicated that modifications to the triazole ring could enhance biological activity, suggesting a pathway for optimizing the structure of This compound for improved efficacy against inflammatory diseases .
Case Study 2: Agricultural Efficacy
In agricultural trials, a related compound was tested against common fungal pathogens affecting crops like wheat and corn. The results showed a promising reduction in fungal growth when applied at specific concentrations, indicating potential use as a fungicide .
Mechanism of Action
The mechanism of action of 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The alkyne group allows for covalent modification of target proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
A comparative analysis of structurally related compounds highlights key differences in substituents, electronic profiles, and bioactivity:
Key Observations:
Core Heterocycles: The target compound’s 1,2,4-triazole and benzothiazol-2-one combination is distinct from pyrazolone-benzothiazole hybrids (e.g., ) or triazole-benzopyranone systems (e.g., ). The dihydrobenzothiazol-2-one moiety may enhance metabolic stability compared to non-saturated analogs.
Substituent Effects: Propargylsulfanyl vs. This contrasts with the non-reactive allyl or phenyl groups in analogs . 2-Methylphenyl: The ortho-methyl group on the phenyl ring may induce steric hindrance, affecting binding pocket interactions compared to unsubstituted phenyl analogs.
The target compound’s bioactivity remains uncharacterized but could align with these trends. Propargylsulfanyl groups are rare in literature analogs, suggesting unique reactivity or pharmacokinetic properties (e.g., enhanced membrane permeability).
Synthetic Considerations: The propargylsulfanyl substituent likely requires specialized coupling agents (e.g., Mitsunobu conditions or thiol-alkyne "click" chemistry), differing from the nucleophilic substitutions used for allyl/phenyl groups in analogs .
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound were found in the evidence. However, analogs in were refined using SHELXL , suggesting similar methodologies could resolve its conformation.
- Bioactivity Data : Direct comparative data (e.g., IC50 values) are absent. Testing against viral/cancer cell lines is needed to validate theoretical predictions.
- SAR Insights : The lumping strategy supports comparing substituent effects across analogs. For example, replacing allyl with propargylsulfanyl could enhance target affinity via covalent bonding.
Biological Activity
The compound 3-{[4-(2-methylphenyl)-5-(prop-2-yn-1-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anti-inflammatory, antimicrobial, and antiproliferative properties based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 306.4 g/mol. Its structure features a triazole ring and a benzothiazole moiety, which are known for their diverse biological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various triazole compounds, the derivatives exhibited a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 3a | 44 | 38 |
| 3b | 50 | 40 |
| 3c | 60 | 55 |
| Control | - | - |
The results indicate that compounds such as 3c showed the highest inhibition rates, suggesting that modifications to the triazole structure can enhance anti-inflammatory activity.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been well-documented. The compound was tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that it possesses moderate antimicrobial activity, with an effective minimum inhibitory concentration (MIC) against specific pathogens .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using various cancer cell lines. Results showed that it inhibited cell proliferation significantly in both Jurkat and HT-29 cell lines with IC50 values comparable to established chemotherapeutics .
Table 3: Antiproliferative Activity
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| Jurkat | 15 | Doxorubicin (10) |
| HT-29 | 20 | Doxorubicin (12) |
Case Studies
In one notable case study, researchers synthesized multiple derivatives of triazoles and assessed their biological activities. Among these, the compound exhibited superior performance in reducing tumor necrosis factor levels and inhibiting cancer cell growth compared to other derivatives . This reinforces the potential of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
